Karanjin CYP1A1 Inhibition Potency: Nanomolar IC50 Comparable to a Lead Furanocoumarin
In a high-throughput screen of a natural product repository, Karanjin demonstrated potent and selective inhibition of the cytochrome P450 enzyme CYP1A1, a target implicated in carcinogenesis. Karanjin achieved an IC50 value of 30 nM against CYP1A1 in human cells, placing its potency on par with Isopimpinellin (IC50 of 20 nM), a well-known furanocoumarin and potent CYP1A1 inhibitor [1]. This direct comparison highlights Karanjin's exceptional nanomolar-range activity as a CYP1 enzyme inhibitor.
| Evidence Dimension | CYP1A1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Isopimpinellin: 20 nM |
| Quantified Difference | 1.5-fold higher IC50 (Karanjin vs. Isopimpinellin) |
| Conditions | Cellular assay using recombinant human embryonic kidney (HEK293) cells expressing CYP1A1 |
Why This Matters
For researchers in oncology or drug metabolism, Karanjin offers a nanomolar-potency CYP1A1 inhibitor scaffold derived from a widely cultivated tree, providing an alternative sourcing and chemical diversification option compared to less abundant furanocoumarins.
- [1] Joshi, P.; Sonawane, V. R.; Williams, I. S.; McCann, G. J. P.; Gatchie, L.; Sharma, R.; Satti, N.; Chaudhuri, B.; Bharate, S. B. Identification of karanjin isolated from the Indian beech tree as a potent CYP1 enzyme inhibitor with cellular efficacy via screening of a natural product repository. Med. Chem. Commun. 2018, 9, 371-382. View Source
